REACTION_CXSMILES
|
O[C:2]1[N:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[CH:4][N:3]=1.P(Cl)(Cl)([Cl:15])=O>>[Cl:15][C:2]1[N:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[CH:4][N:3]=1
|
Name
|
2-hydroxy-5-pentylpyrimidine
|
Quantity
|
120.4 g
|
Type
|
reactant
|
Smiles
|
OC1=NC=C(C=N1)CCCCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 hours
|
Duration
|
5 h
|
Type
|
DISTILLATION
|
Details
|
Excess amount of phosphorus oxychloride was distilled off under a reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was added into an ice water
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with toluene
|
Type
|
WASH
|
Details
|
the extract was washed with aqueous solution of 2N aqueous solution of sodium hydroxide and water in turn
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under a reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was purified by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=N1)CCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.413 mol | |
AMOUNT: MASS | 76.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |